REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13].[N+](C1C=CC=CC=1O)([O-])=O.[CH3:24][O:25][C:26]([C:28](=[CH2:30])[CH3:29])=O.[OH-].[Na+]>O.CO>[CH3:24][O:25][CH2:26][C:28]1[CH:29]=[N:6][C:7]2[C:12]([CH:30]=1)=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13] |f:4.5|
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts are concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COCC=1C=NC2=C(C=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |